molecular formula C14H8N4O4 B012067 5-Azidoalrestatin CAS No. 103884-86-2

5-Azidoalrestatin

Cat. No.: B012067
CAS No.: 103884-86-2
M. Wt: 296.24 g/mol
InChI Key: NTAXZRBNZZHEHN-UHFFFAOYSA-N
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Description

5-Azidoalrestatin is a chemically modified derivative of Alrestatin, a compound with the molecular formula C₁₄H₉NO₄ and CAS number 51876-97-2. Alrestatin, also known as (1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid, is recognized for its role as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The introduction of an azido (-N₃) group at the 5-position of Alrestatin’s benzodeisoquinoline scaffold distinguishes this compound, likely altering its physicochemical and biological properties. This modification is often employed in chemical biology to enable click chemistry applications or probe molecular interactions.

Properties

CAS No.

103884-86-2

Molecular Formula

C14H8N4O4

Molecular Weight

296.24 g/mol

IUPAC Name

2-(5-azido-1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid

InChI

InChI=1S/C14H8N4O4/c15-17-16-8-4-7-2-1-3-9-12(7)10(5-8)14(22)18(13(9)21)6-11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

NTAXZRBNZZHEHN-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CC(=O)O)N=[N+]=[N-]

Other CAS No.

103884-86-2

Synonyms

5-Azidoalrestatin

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares 5-Azidoalrestatin with Alrestatin and structurally related compounds:

Compound Molecular Formula Key Functional Groups Molecular Weight Reactivity/Solubility
Alrestatin C₁₄H₉NO₄ Benzodeisoquinoline, carboxylic acid 255.23 g/mol Moderate solubility in polar solvents
This compound C₁₄H₈N₄O₄* Benzodeisoquinoline, azide, carboxylic acid ~299.24 g/mol* Enhanced reactivity (azide); solubility may decrease due to hydrophobicity
(2Z)-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetic acid C₅H₃NO₄S Thiazolidinone, carboxylic acid 173.15 g/mol High polarity; soluble in DMSO
Tizanidine-related compounds (e.g., USP Tizanidine A) Variable Imidazole, chloro substituents ~253–290 g/mol Lipophilic; used in spasticity management

*Estimated based on Alrestatin’s structure with an added azide group.

Analytical Characterization

  • Alrestatin : Characterized by NMR, IR, and elemental analysis.
  • This compound : Requires confirmation of azide incorporation via FT-IR (peak ~2100 cm⁻¹ for N₃) and HRMS.
  • Tizanidine Analogs : USP guidelines emphasize HPLC-MS for purity and related compound analysis.

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